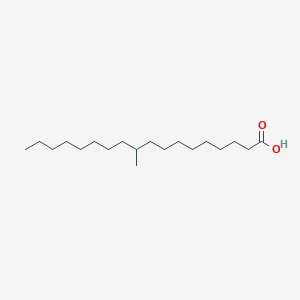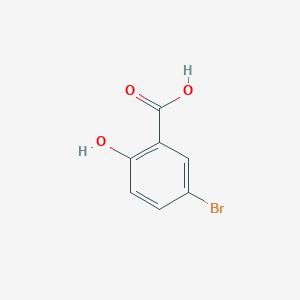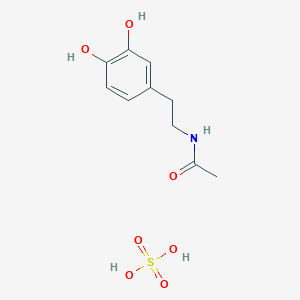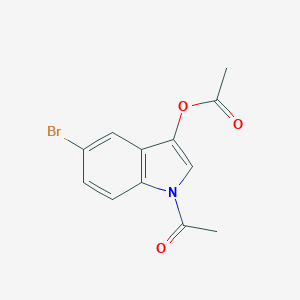
结核硬脂酸
描述
Tuberculostearic acid (TSA) is a structural component of the cell wall of Mycobacterium tuberculosis and related mycobacteria. It is a 10-methyloctadecanoic acid, a fatty acid with a methyl branch. The presence of TSA in clinical specimens, such as cerebrospinal fluid (CSF) and sputum, has been used as a biomarker for the diagnosis of tuberculosis (TB) and tuberculous meningitis, due to its specificity for mycobacteria .
Synthesis Analysis
The enzymatic synthesis of TSA in mycobacteria involves the alkylenation and subsequent reduction of the olefinic fatty acid chain of phospholipids. This process is catalyzed by enzymes found in extracts of Mycobacterium phlei, with S-adenosyl-l-methionine (SAM) acting as the methyl donor . Additionally, a methyltransferase encoded by the umaA gene in Mycobacterium tuberculosis has been identified as capable of converting the olefinic double bond of phospholipid-linked oleic acid to TSA . A novel synthetic route for TSA has also been developed, providing a reference compound for diagnostic purposes .
Molecular Structure Analysis
TSA is characterized by its branched-chain structure, which is distinct from the straight-chain fatty acids found in most bacteria. The methyl branch at the 10th carbon of the stearic acid chain is a key feature that allows for its identification using mass spectrometry techniques .
Chemical Reactions Analysis
The detection of TSA in clinical samples typically involves chemical reactions such as methanolysis, esterification, and derivatization to prepare the samples for gas chromatography-mass spectrometry (GC-MS) analysis. These reactions enhance the sensitivity and specificity of TSA detection .
Physical and Chemical Properties Analysis
TSA's physical and chemical properties, such as its melting point and solubility, are influenced by its branched structure. The presence of the methyl branch affects the compound's behavior in chromatographic and mass spectrometric analyses, which are critical for its detection in diagnostic tests. The specificity of TSA detection is achieved through the use of high-resolution chromatography and mass spectrometry techniques, including selected ion monitoring and frequency-pulsed electron capture detection .
Relevant Case Studies
Several studies have demonstrated the utility of TSA detection in diagnosing TB. In one study, TSA was detected in CSF from patients with proven and suspected tuberculous meningitis, providing a rapid, sensitive, and specific test for the disease . Another study showed the presence of TSA in sputum from patients with pulmonary TB, offering a rapid and sensitive diagnostic method . The detection of TSA in serum and CSF has also been proposed as an early detection method for tuberculous meningitis . Furthermore, TSA has been detected in formalin-fixed, paraffin-embedded tissue biopsy specimens, aiding in the diagnosis of TB in various tissues . The rapid and sensitive diagnosis of tuberculous meningitis using GC-MS with selective ion monitoring has been highlighted as a significant advancement over traditional culture methods .
科学研究应用
结核性脑膜炎的诊断
结核硬脂酸 (TBSA) 已被用于诊断结核性脑膜炎 (TBM)。 它在 TBM 患者的脑脊液 (CSF) 中被发现,可以表明结核分枝杆菌 (Mtb) 的存在 . 一项研究表明,TBSA 联合评分系统在 TBM 诊断中表现出很高的准确性 .
结核分枝杆菌检测的生物标志物
TBSA 是分枝杆菌中脂肪酸的特定细胞组成,已被认为是 CSF 中 Mtb 检测的生物标志物 .
临床诊断的预测模型
已开发出包含 TBSA 的预测模型,以帮助 TBM 的临床诊断。 该模型在 TBM 确诊诊断中显示出很高的准确性,并有助于早期诊断 TBM,以便及时开始抗结核治疗 .
肺结核患者痰液中的检测
结核硬脂酸已在肺结核患者的痰液中检测到,为该化合物提供了另一个潜在的应用 .
磷脂酰肌醇的组成部分
含有结核硬脂酸的磷脂酰肌醇存在于所有研究过的临床相关 MTBC 谱系中,表明其在这些生物体的结构和功能中发挥作用 .
用于表征结核分枝杆菌特征的评分系统
TBSA 的前瞻性利用值得将其纳入表征 Mtb 特征的评分系统,这显示出 TBSA 在未来 TBM 诊断中的巨大潜力 .
作用机制
Target of Action
Tuberculostearic acid (TBSA), also known as 10-Methyloctadecanoic acid, is a fatty acid unique to mycobacteria and some corynebacteria . The primary target of TBSA is the bacterial cell membrane, where it plays a significant role in membrane dynamics .
Mode of Action
TBSA interacts with its target, the bacterial cell membrane, by integrating into the lipid bilayer. This integration affects the fluidity and stability of the membrane . The production of TBSA can be inhibited by the addition of pivalic acid to mycobacterial growth cultures or by a gene knockout encoding a flavin adenine dinucleotide (FAD)-binding oxidoreductase .
Biochemical Pathways
The biosynthesis of TBSA involves a two-step process. A SAM-dependent methyltransferase encoded by the bfaB gene and a FAD-binding oxidoreductase are both required in this process . . This results in the production of an intermediate, termed 10-methylene stearate, which is detected only in specific strains .
Pharmacokinetics
It is known that tbsa is a major constituent of the cell wall in mycobacteria , suggesting that it is well-distributed within the bacterial cell.
Result of Action
The presence of TBSA in the cell membrane contributes to the unique properties of mycobacterial membranes, including their resistance to certain antibiotics . The production of tbsa can be inhibited, leading to changes in the bacterial cell membrane and potentially affecting the bacterium’s survival .
Action Environment
Environmental factors can influence the production of TBSA. For example, the addition of pivalic acid to mycobacterial growth cultures can inhibit TBSA production . Furthermore, different mycobacterial strains show differential production of TBSA, suggesting that genetic factors also play a role .
未来方向
生化分析
Biochemical Properties
Tuberculostearic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly a SAM-dependent methyltransferase encoded by bfaB and a flavin adenine dinucleotide (FAD)-binding oxidoreductase . These interactions are crucial for the two-step biosynthesis of Tuberculostearic acid .
Cellular Effects
Tuberculostearic acid influences various types of cells and cellular processes. It impacts cell function by affecting membrane dynamics . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tuberculostearic acid involves its interaction with biomolecules and its effects on gene expression. It is produced by an enzyme called Cfa, and its loss can cause a growth defect and slow reformation of a membrane domain near the pole of the rod-shaped cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tuberculostearic acid change over time. It has been observed that the production of Tuberculostearic acid can be inhibited by the addition of pivalic acid to mycobacterial growth cultures . This suggests that Tuberculostearic acid has a certain degree of stability and degradation over time.
Dosage Effects in Animal Models
The effects of Tuberculostearic acid vary with different dosages in animal models
Metabolic Pathways
Tuberculostearic acid is involved in specific metabolic pathways. It interacts with enzymes and cofactors during its biosynthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.
Subcellular Localization
Tuberculostearic acid is localized within the intracellular membrane domain (IMD), where it controls both cellular growth and recovery from membrane fluidization by facilitating subpolar localization of the IMD . This suggests that Tuberculostearic acid plays a crucial role in the subcellular localization and activity of the IMD.
属性
IUPAC Name |
10-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUGZFCUMNGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862155 | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
542-47-2 | |
| Record name | Tuberculostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberculostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBERCULOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)



![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)





